molecular formula C6H15NO2 B3178670 3-(Propylamino)propane-1,2-diol CAS No. 70189-88-7

3-(Propylamino)propane-1,2-diol

Cat. No.: B3178670
CAS No.: 70189-88-7
M. Wt: 133.19 g/mol
InChI Key: DFLPEEAGRQDYGF-UHFFFAOYSA-N
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Description

3-(Propylamino)propane-1,2-diol (CAS: 70189-88-7) is a diol derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the third carbon of the propane-1,2-diol backbone. Its molecular formula is C₆H₁₅NO₂, with a molar mass of 133.19 g/mol. This compound is typically synthesized for use in pharmaceutical intermediates or specialty chemicals, as evidenced by its commercial availability in purities up to 97% .

Properties

IUPAC Name

3-(propylamino)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-3-7-4-6(9)5-8/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLPEEAGRQDYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990430
Record name 3-(Propylamino)propane-1,2-diol
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70189-88-7
Record name 3-(Propylamino)-1,2-propanediol
Source CAS Common Chemistry
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Record name 3-(Propylamino)propane-1,2-diol
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Record name 3-(Propylamino)propane-1,2-diol
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Record name 3-(propylamino)propane-1,2-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Propylamino)propane-1,2-diol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with propylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an alkaline environment, and the product is purified through a series of steps .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction times. The reagents are injected at controlled flow rates, and the reaction is maintained at specific temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Propylamino)propane-1,2-diol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Propylamino)propane-1,2-diol involves its interaction with specific molecular targets. In the context of its use as an antiarrhythmic drug, it affects the polarization-repolarization phase of the cardiac action potential, thereby stabilizing the heart rhythm. The compound acts on ion channels and receptors involved in cardiac excitability and conduction .

Comparison with Similar Compounds

The following analysis categorizes structurally related diols based on substituent type, highlighting key differences in properties, sources, and applications.

Amino-Substituted Diols

Amino-substituted diols share a propane-1,2-diol backbone with varying amine groups. These compounds often exhibit distinct physicochemical behaviors due to differences in alkyl chain length and substituent position.

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source/References
3-(Propylamino)propane-1,2-diol -NHCH₂CH₂CH₃ C₆H₁₅NO₂ 133.19 High purity (97%); pharmaceutical intermediate Synthetic (BLDpharm)
3-(Hexadecylamino)propane-1,2-diol -NH(CH₂)₁₅CH₃ C₁₉H₄₁NO₂ 315.53 Long alkyl chain; likely lipophilic Synthetic (ChemBK)
3-(Dimethylamino)propane-1,2-diol -N(CH₃)₂ C₅H₁₃NO₂ 119.16 Liquid at RT; used in polymer synthesis Synthetic
3-Anilinopropane-1,2-diol -NHPh (phenyl group) C₉H₁₃NO₂ 167.20 Solid; potential bioactive applications Synthetic

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., hexadecyl in ) increase hydrophobicity, reducing water solubility compared to shorter chains (e.g., propyl in ).
  • Amine Basicity: Tertiary amines (e.g., dimethylamino in ) exhibit lower basicity than primary/secondary amines, affecting reactivity in acid-catalyzed reactions.
Phenoxy- and Methoxy-Substituted Diols

These diols feature aromatic ether or methoxy groups, often derived from lignin or natural phenolics, and are utilized in polymer chemistry.

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source/References
3-(4-Methoxyphenoxy)propane-1,2-diol -OPh(4-OCH₃) C₁₀H₁₄O₄ 198.21 Solid at RT; used in green resin synthesis Synthetic
3-(2-Methoxyphenoxy)propane-1,2-diol -OPh(2-OCH₃) C₁₀H₁₄O₄ 198.21 Liquid at RT; polymer precursor Synthetic
3-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol -Ph(3-OCH₃, 4-OH) C₁₀H₁₄O₄ 198.21 Isolated from Schisandra sphenanthera; bioactive Natural (plant)

Key Observations :

  • Methoxy Position: Ortho-methoxy groups (e.g., 2-methoxyphenoxy in ) result in liquids, while para-substituted analogs (e.g., 4-methoxyphenoxy in ) are solids at RT.
  • Natural vs. Synthetic : Naturally occurring variants (e.g., ) are often investigated for bioactivity, whereas synthetic analogs (e.g., ) target industrial applications.
Alkoxy- and Complex Substituent Diols

These compounds incorporate alkoxy or hybrid substituents, influencing their physical and chemical profiles.

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source/References
3-(Pentyloxy)propane-1,2-diol -O(CH₂)₄CH₃ C₈H₁₈O₃ 162.23 Oily liquid; low melting point Synthetic
3-((13-Methylhexadecyl)oxy)propane-1,2-diol -O(CH₂)₁₅CH(CH₃) C₁₉H₄₀O₃ 316.52 Isolated from marine sponge; structural novelty Natural (sponge)
3-(2-Allylphenoxy)propane-1,2-diol -OPh(2-CH₂CHCH₂) C₁₂H₁₆O₃ 208.25 Intermediate in drug synthesis Synthetic

Key Observations :

  • Alkoxy Chains : Longer chains (e.g., pentyloxy in ) decrease melting points, enhancing fluidity.
  • Hybrid Substituents : Allyl or branched chains (e.g., ) introduce steric effects, impacting polymerization behavior.

Biological Activity

3-(Propylamino)propane-1,2-diol, also known by its CAS number 70189-88-7, is a chemical compound with significant biological activity due to its structural features, which include both an amino group and two hydroxyl groups. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of current literature and research findings.

  • Molecular Formula : C6H15NO2
  • Molecular Weight : 133.19 g/mol
  • Structural Features : The presence of a secondary amine and diol contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with ion channels and receptors involved in cardiac function. It has been studied for its potential use as an antiarrhythmic agent. The compound stabilizes the cardiac action potential by affecting the polarization-repolarization phases, which is crucial for maintaining normal heart rhythm.

Key Mechanisms:

  • Ion Channel Modulation : Influences sodium and potassium channels that are critical for cardiac excitability.
  • Receptor Interaction : May interact with adrenergic receptors, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiarrhythmic Effects : Investigated for its ability to prevent or treat cardiac arrhythmias.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which warrant further investigation.
  • Antioxidant Activity : Exhibits properties that may help in reducing oxidative stress in cells.

Study on Cardiac Applications

A study conducted on the effects of this compound on isolated cardiac tissues demonstrated significant stabilization of action potentials under induced arrhythmic conditions. The results indicated that the compound could effectively reduce the frequency of arrhythmias when administered in appropriate dosages.

Neuroprotective Research

In a model of neurodegeneration, this compound was shown to reduce neuronal cell death induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary UseNotable Activity
Propafenone Aromatic ketoneAntiarrhythmicSodium channel blocker
3-Amino-1,2-propanediol Amino alcoholPharmaceutical intermediateVaries based on derivatives
This compound Secondary amine & diolPotential antiarrhythmicStabilizes cardiac action potentials

Research Findings

Recent findings have expanded the understanding of the biological activity of this compound:

  • Toxicological Studies : Investigations into the toxicological profile indicate low toxicity levels at therapeutic doses.
  • Pharmacokinetics : Studies show favorable absorption and distribution characteristics in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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